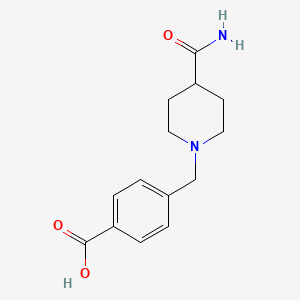![molecular formula C7H8N2O3S2 B13409039 N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine](/img/structure/B13409039.png)
N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine typically involves the reaction of 2-(methylthio)thiazole with glycine under specific conditions. One common method includes the lithiation of 2-(methylthio)thiazole with n-butyllithium (n-BuLi) at the C-5 position, followed by quenching with an aromatic nitrile to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various electrophiles and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and substituted thiazole compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The compound’s ability to undergo electrophilic and nucleophilic substitution reactions allows it to form covalent bonds with target molecules, disrupting their normal function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazole derivatives such as:
2-aminothiazole: Known for its anticancer properties.
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a glycine moiety enhances its potential for diverse applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C7H8N2O3S2 |
|---|---|
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
2-[(2-methylsulfanyl-1,3-thiazole-5-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C7H8N2O3S2/c1-13-7-9-2-4(14-7)6(12)8-3-5(10)11/h2H,3H2,1H3,(H,8,12)(H,10,11) |
Clave InChI |
AKWHQGKPTLFTEQ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=C(S1)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-3-[(E)-2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-4-hydroxyoxolan-2-one](/img/structure/B13408967.png)
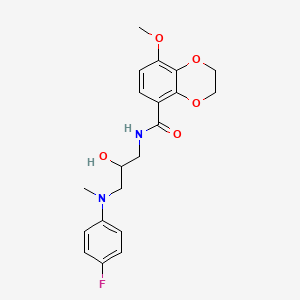
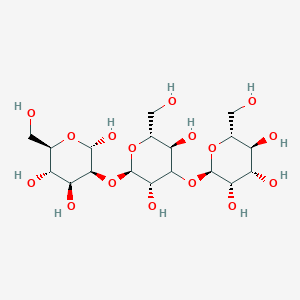

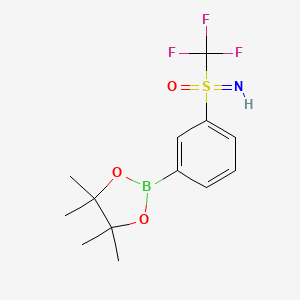
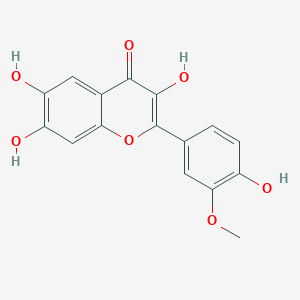
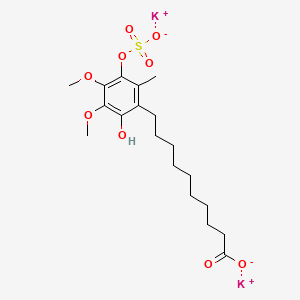

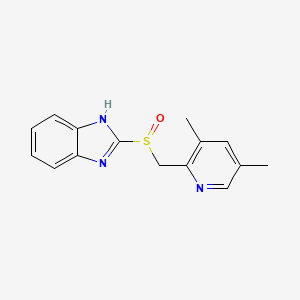
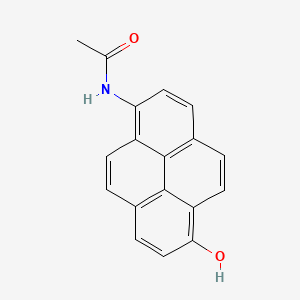
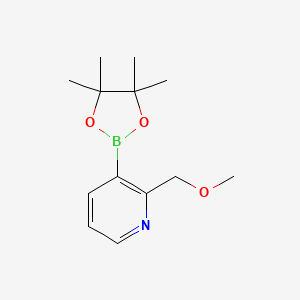
![2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B13409042.png)

